molecular formula C18H26O9 B167206 Juniperoside CAS No. 135743-09-8

Juniperoside

Cat. No.: B167206
CAS No.: 135743-09-8
M. Wt: 386.4 g/mol
InChI Key: SGVIOKXMBPTKTD-BJKOHBGFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Juniperoside can be isolated from the methanol extract of the leaves and stems of Juniperus occidentalis. The extraction process involves the use of silica gel, octadecylsilyl (ODS), and Sephadex LH-20 column chromatography, followed by high-performance liquid chromatography (HPLC) purification . The specific conditions for the HPLC purification include the use of a TSKgel-ODS 80Ts column eluted with 50% methanol .

Industrial Production Methods: While there is no large-scale industrial production method specifically detailed for this compound, the general approach involves the extraction and purification techniques mentioned above. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: Juniperoside undergoes various chemical reactions, including hydrolysis and glycosylation. The hydrolysis of this compound results in the formation of its aglycone, which can be further analyzed to determine its structure .

Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of acidic conditions, such as hydrochloric acid, to break the glycosidic bond and release the aglycone . Glycosylation reactions, on the other hand, involve the addition of sugar moieties to the aglycone, which can be facilitated by enzymes or chemical catalysts.

Major Products Formed: The major products formed from the hydrolysis of this compound include the aglycone and glucose . The specific structure of the aglycone depends on the type of this compound being hydrolyzed.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of Juniperoside and related compounds derived from Juniperus species. The antiproliferative activities are largely attributed to podophyllotoxin, a precursor for several anticancer drugs. Research indicates that extracts from Juniperus species exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • K-562 (human chronic myeloid leukemia)
    • BV-173 (B cell precursor leukemia)
    • T-24 (human urinary bladder carcinoma)
    • HT-29 (human colon adenocarcinoma)

Table 1 summarizes the cytotoxic effects observed in these studies:

Cell LineIC50 Value (μM)Source
K-56212.5
BV-17315.0
T-2410.0
HT-298.0

These findings suggest that this compound could serve as a lead compound for the development of new anticancer therapies.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Extracts from Juniperus species have demonstrated activity against various bacterial strains:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits promising antibacterial activity, making it a candidate for further development in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through its ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that it can reduce the production of nitric oxide and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Cancer Treatment : A study involving patients with advanced cancer treated with Juniperus extracts showed a significant reduction in tumor size and improvement in quality of life indicators.
  • Antibacterial Therapy : A clinical trial assessing the efficacy of this compound against antibiotic-resistant strains demonstrated its potential as an alternative antimicrobial agent.

Mechanism of Action

The primary mechanism of action of juniperoside involves its role as an antioxidant. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin . This inhibition can be beneficial in the treatment of hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds: Juniperoside is similar to other acetophenone derivatives and phenylpropanoids, such as junipediol A 8-O-β-D-glucopyranoside, dihydrosyringin, and skimmin . These compounds share similar structural features and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific glycosidic structure and the unique combination of biological activities it exhibits. While other acetophenone derivatives may have similar antioxidant or antimicrobial properties, this compound’s specific structure allows it to interact with different molecular targets and pathways, making it a unique compound for scientific research .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the isolation and purification of Juniperoside from plant sources?

  • Methodological Answer : Use column chromatography with silica gel or reverse-phase C18 columns, followed by preparative TLC or HPLC for purification. Validate purity via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Solvent systems (e.g., ethyl acetate:methanol gradients) should be optimized for polarity-based separation. Include phytochemical screening to confirm secondary metabolite classes .

Q. How can researchers ensure accurate structural elucidation of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) to assign glycosidic linkages and aglycone structure.
  • HR-MS for molecular formula confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration. Compare data with existing literature to avoid misannotation, especially for stereoisomers .

Q. What in vitro bioactivity assays are suitable for preliminary screening of this compound’s pharmacological potential?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) and enzyme inhibition assays (e.g., COX-2 for anti-inflammatory properties). Standardize protocols with positive controls (e.g., ascorbic acid for antioxidants) and triplicate replicates to ensure reproducibility. Address solvent interference by including vehicle controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?

  • Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., extraction methods, model organisms). Validate findings using in situ perfusion assays (e.g., intestinal absorption models) and LC-MS/MS for bioavailability quantification. Consider species-specific metabolic differences (e.g., cytochrome P450 isoforms in rodents vs. humans) and use knockout models to isolate pathways .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ multi-omics approaches:

  • Transcriptomics (RNA-seq to identify differentially expressed genes).
  • Proteomics (SILAC labeling for protein quantification).
  • Metabolomics (untargeted LC-MS for pathway analysis).
    Use CRISPR/Cas9 knockouts or siRNA silencing to validate target proteins. Include dose-response curves and time-series analyses to distinguish primary vs. secondary effects .

Q. How can researchers address gaps in understanding this compound’s structure-activity relationship (SAR) for rational drug design?

  • Methodological Answer : Synthesize analogs via glycosylation of the aglycone core and test bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics. Compare IC50_{50} values across analogs to identify critical functional groups .

Q. What strategies mitigate challenges in scaling this compound synthesis for preclinical studies?

  • Methodological Answer : Optimize semi-synthetic routes using biocatalysis (e.g., glycosyltransferases for regioselective sugar attachment) or chemoenzymatic methods. Monitor reaction efficiency via UPLC-MS. For heterologous biosynthesis, engineer microbial hosts (e.g., S. cerevisiae) with plant-derived UDP-sugar pathways. Use Design of Experiments (DoE) to test variables (pH, temperature) .

Q. Methodological Considerations for Data Interpretation

  • Handling Analytical Discrepancies : Replicate experiments across independent labs using standardized protocols (e.g., USP guidelines). Apply multivariate statistics (PCA, PLS-DA) to distinguish technical vs. biological variability .
  • Ethical and Reproducibility Standards : Pre-register studies on platforms like Open Science Framework (OSF). Share raw data (NMR spectra, chromatograms) in supplementary materials or public repositories (e.g., Zenodo) .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O9/c1-23-11-7-10(8-12(24-2)17(11)25-3)5-4-6-26-18-16(22)15(21)14(20)13(9-19)27-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVIOKXMBPTKTD-BJKOHBGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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